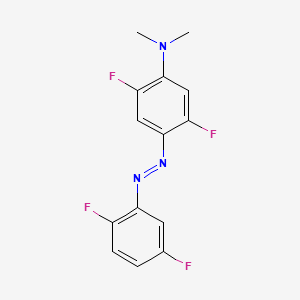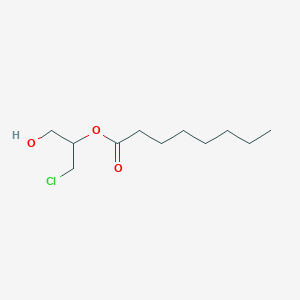
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) is a synthetic compound known for its unique structure and potential applications in various fields of science. It is characterized by the presence of a phthaloyl group attached to the amino acid serine, which is further substituted with a 3,4-dihydroxyphenyl group. This compound has garnered interest due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) typically involves the phthaloylation of the amino group of a racemic or optically active threo- or erythro-3-(3,4-dihydroxyphenyl)serine derivative. The process includes the following steps :
Phthaloylation: The amino group of the serine derivative is phthaloylated using phthalic anhydride under suitable reaction conditions.
Optical Resolution: If the compound is in racemic form, it is subjected to optical resolution using optically active amines to yield the desired optically active threo- or erythro-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine derivative.
Deprotection: The phthaloyl group is removed using a Lewis acid to yield the final product, L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine).
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and participate in redox reactions. The dihydroxyphenyl group plays a crucial role in these interactions, allowing the compound to act as a substrate or inhibitor in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) can be compared with other similar compounds, such as:
Droxidopa: A related compound used in the treatment of Parkinson’s disease and orthostatic hypotension.
L-Threo-3,4-dihydroxyphenylserine: A precursor in the synthesis of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) with similar biochemical properties.
N-Phthaloyl derivatives: Other N-phthaloyl amino acids with varying side chains and functional groups.
The uniqueness of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H13NO7 |
|---|---|
Molekulargewicht |
343.29 g/mol |
IUPAC-Name |
(2S,3R)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H13NO7/c19-11-6-5-8(7-12(11)20)14(21)13(17(24)25)18-15(22)9-3-1-2-4-10(9)16(18)23/h1-7,13-14,19-21H,(H,24,25)/t13-,14+/m0/s1 |
InChI-Schlüssel |
GOARNQSMYSYKHQ-UONOGXRCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(C3=CC(=C(C=C3)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


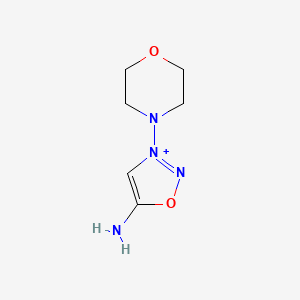

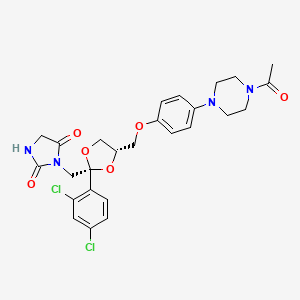
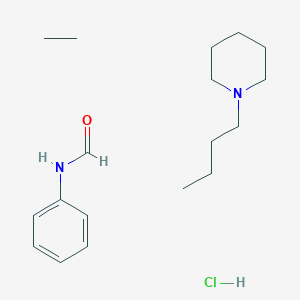
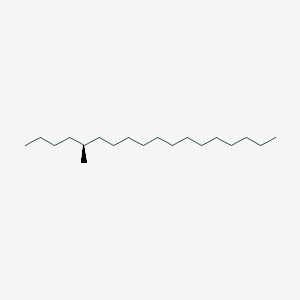
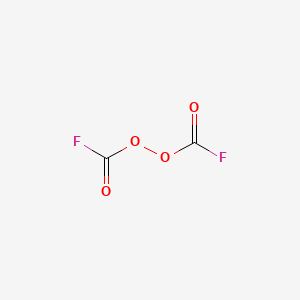

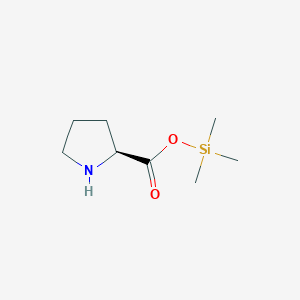
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)

![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
